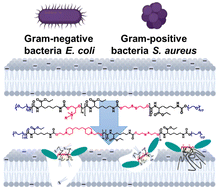Design of biodegradable polyurethanes and post-modification with long alkyl chains via inhibiting biofilm formation and killing drug-resistant bacteria for the treatment of wound bacterial infection†
Biomaterials Science Pub Date: 2023-11-02 DOI: 10.1039/D3BM01448G
Abstract
The development of cationic polymers that simulate antimicrobial peptides to treat bacterial infections has received much research interest. In order to obtain polymers that can not only eradicate bacteria but also inhibit biofilm formation, without inducing bacterial drug resistance, a series of cationic polymers have been developed. Despite recent progress, the chemical structures of these polymers are stable, making them recalcitrant to biodegradation and metabolism within organisms, potentially inducing long-term toxicity. To overcome this limitation, herein, a novel strategy of designing biodegradable polyurethanes with tertiary amines and quaternary ammonium salts via condensation polymerization and post-functionalizing them is reported. These polymers were found to exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli, effectively prevent the formation of Staphylococcus aureus biofilms, act quickly and effectively against bacteria and display no resistance after repeated use. In addition, the potent in vivo antibacterial effects of these antimicrobial polyurethanes in a mouse model with methicillin-resistant Staphylococcus aureus skin infection are demonstrated.


Recommended Literature
- [1] Communication. Temperature compensation of a surface acoustic wave sensor using an integral temperature sensor
- [2] Inside front cover
- [3] Electrochemical N2 fixation to NH3 under ambient conditions: porous LiFe5O8 nanoparticle–reduced graphene oxide as a highly efficient and selective catalyst†
- [4] pH switchable and fluorescent ratiometric squarylium indocyanine dyes as extremely alkaline solution sensors†
- [5] Synthesis of fluorescent dye-doped silica nanoparticles for target-cell-specific delivery and intracellular MicroRNA imaging†
- [6] Contents
- [7] Reply to the ‘Comment on “Fluorimetric sensing of ATP in water by an imidazolium hydrazone based sensor”’ by S. Farshbaf and P. Anzenbacher Jr., Chem. Commun., 2019, 55, 1770
- [8] Understanding in crystallization of polyethylene: the role of boron nitride (BN) particles
- [9] Electronic structure of Al, Ga, In and Cu doped ZnO/Cu(111) bilayer films†
- [10] On the signature of the hydrophobic effect at a single molecule level










